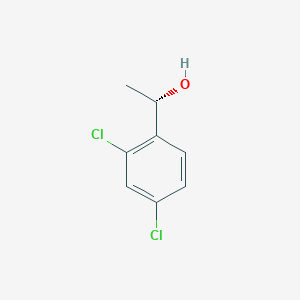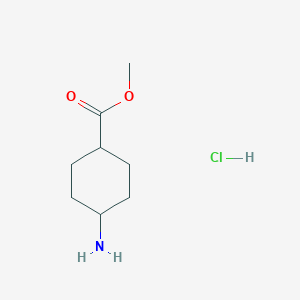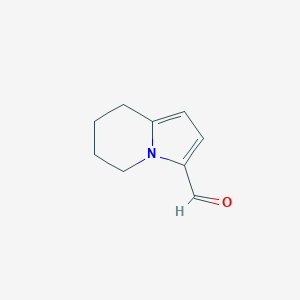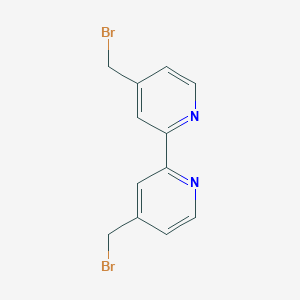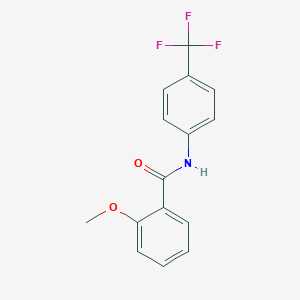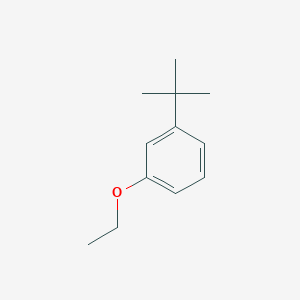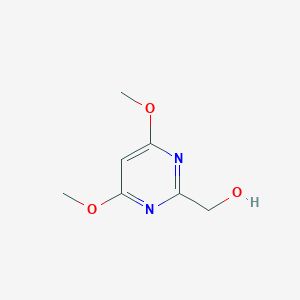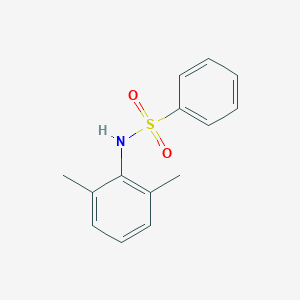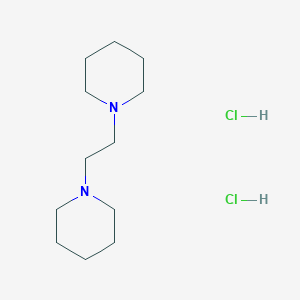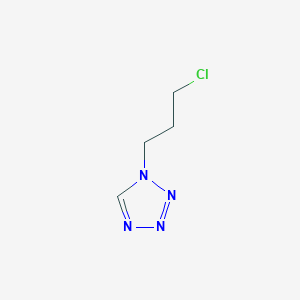
((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol (hereafter referred to as ((2R,3S)-3-DBDS) is an organic compound that has been studied for its potential applications in the biomedical and pharmaceutical fields. This compound is a chiral secondary alcohol, and has been used in the synthesis of various compounds and as a starting material for the development of new drugs. In addition, ((2R,3S)-3-DBDS) has been used in the laboratory for a variety of research purposes, including the study of biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol involves the protection of a diol intermediate, followed by a stereoselective reduction and deprotection of the silyl ether.
Starting Materials
2,3-dihydroxyfuran, tert-butyldiphenylsilyl chloride, methanol, triethylamine, sodium borohydride, acetic acid, water, sodium bicarbonate, magnesium sulfate
Reaction
Protection of the diol intermediate with tert-butyldiphenylsilyl chloride and triethylamine in acetonitrile, Reduction of the silyl ether with sodium borohydride in methanol, Deprotection of the silyl ether with acetic acid and water, Neutralization of the reaction mixture with sodium bicarbonate, Extraction of the product with ethyl acetate, Drying of the organic layer with magnesium sulfate, Filtration and evaporation of the solvent to obtain the desired compound
科学研究应用
((2R,3S)-3-DBDS) has been used in numerous laboratory studies. For example, it has been used to study the mechanism of action of various drugs and compounds, as well as to investigate the biochemical and physiological effects of these compounds. In addition, ((2R,3S)-3-DBDS) has been used in the synthesis of various compounds, including those used in drug development. It has also been used to study the stereochemistry of organic compounds and to investigate the effects of chiral molecules on biological systems.
作用机制
The mechanism of action of ((2R,3S)-3-DBDS) is not yet fully understood. However, it is known that this compound is a chiral secondary alcohol, and it is believed that its chiral structure is important for its biological activity. It is also believed that the compound can interact with various proteins and enzymes in the body, and that these interactions can lead to the desired biochemical and physiological effects.
生化和生理效应
The biochemical and physiological effects of ((2R,3S)-3-DBDS) have been studied in several laboratory studies. It has been found to have a variety of effects on the body, including the stimulation of cell growth, the activation of certain enzymes, and the inhibition of certain proteins. In addition, ((2R,3S)-3-DBDS) has been found to have anti-inflammatory and anti-cancer properties, as well as to have the potential to be used in the treatment of certain neurological disorders.
实验室实验的优点和局限性
The use of ((2R,3S)-3-DBDS) in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and can be obtained from various sources. Second, it is a chiral secondary alcohol, which means that it can be used to study the effects of chiral molecules on biological systems. Finally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds.
However, there are also some limitations to the use of ((2R,3S)-3-DBDS) in laboratory experiments. First, the compound is relatively unstable, and can degrade over time. Second, it has not yet been fully characterized, and the exact mechanism of action is not yet known. Finally, it is not yet known if the compound is safe for human consumption, and further research is needed in this area.
未来方向
Given the potential applications of ((2R,3S)-3-DBDS), there are many potential future directions for research. First, further research is needed to fully characterize the compound and to understand its mechanism of action. Second, more studies are needed to investigate the safety of the compound for human consumption. Third, further research could be done to investigate the potential applications of ((2R,3S)-3-DBDS) in the treatment of various diseases and disorders. Finally, further research is needed to explore the potential of this compound as a starting material for the development of new drugs.
属性
IUPAC Name |
[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3Si/c1-21(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)24-19-14-15-23-20(19)16-22/h4-15,19-20,22H,16H2,1-3H3/t19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTVVVZXWWKUKA-VQTJNVASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC3CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C=CO[C@@H]3CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

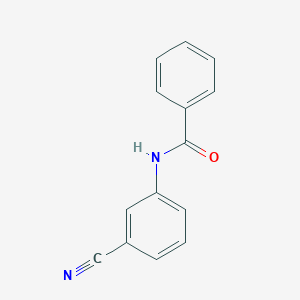
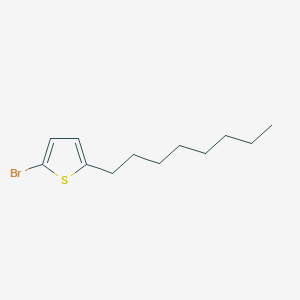
![Furo[2,3-c]pyridine](/img/structure/B168854.png)
